molecular formula C23H22Cl2FN5O3 B2468232 TAS-119 CAS No. 1453099-83-6

TAS-119

Cat. No.: B2468232
CAS No.: 1453099-83-6
M. Wt: 506.4 g/mol
InChI Key: PLAVWQHGBMTMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAS-119 is a novel, orally active, and highly selective inhibitor of Aurora kinase A and tropomyosin receptor kinase (TRK) family members. Aurora kinase A is a mitotic kinase that plays a crucial role in cell cycle control, particularly in the regulation of chromosome segregation and spindle formation during mitosis. This compound has shown significant antitumor efficacy in preclinical models, particularly in cancers with deregulated activation of the Myc, β-Catenin, and TRK pathways .

Preparation Methods

The synthesis of TAS-119 involves several steps, including the preparation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high selectivity and potency against Aurora kinase A . Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

TAS-119 undergoes various chemical reactions, including:

Scientific Research Applications

TAS-119 has several scientific research applications, including:

Mechanism of Action

TAS-119 exerts its effects by selectively inhibiting the activity of Aurora kinase A and TRK family members. The inhibition of Aurora kinase A leads to the accumulation of mitotic cells, abnormal spindle morphology, and activation of the spindle assembly checkpoint. This results in the suppression of tumor cell growth and induction of apoptosis. Additionally, this compound inhibits TRK-fusion protein activity, leading to robust growth inhibition of tumor cells with deregulated TRK pathways .

Properties

IUPAC Name

1-(2,3-dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2FN5O3/c1-13-11-18(30-29-13)28-20-17(26)6-5-14(27-20)12-23(22(33)34)7-9-31(10-8-23)21(32)15-3-2-4-16(24)19(15)25/h2-6,11H,7-10,12H2,1H3,(H,33,34)(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAVWQHGBMTMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C=CC(=N2)CC3(CCN(CC3)C(=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453099-83-6
Record name TAS-119
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453099836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAS-119
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A57J83J27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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